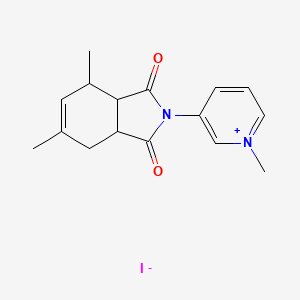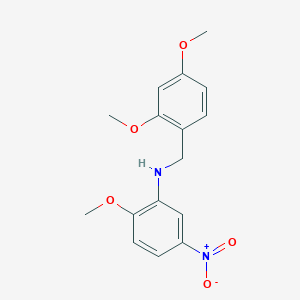![molecular formula C15H19NO2S B5187357 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide, also known as DMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research and medicine. It is a potent agonist of the cannabinoid receptor CB1 and has been found to have a high affinity for this receptor.
Mecanismo De Acción
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide binds to the CB1 receptor and activates it, leading to a cascade of biochemical events that result in the physiological effects of the compound. This activation of the CB1 receptor can lead to the release of neurotransmitters such as dopamine and serotonin, which can cause feelings of euphoria and relaxation. It can also lead to changes in gene expression and protein synthesis, which can have long-term effects on the brain and other organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide are similar to those of other synthetic cannabinoids. These effects can include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. It can also lead to adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide in lab experiments include its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor. It is also a synthetic compound, which means that it can be produced in large quantities and is not subject to the variability of natural cannabinoids. However, the limitations of using 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide in lab experiments include the potential for adverse effects and the lack of knowledge about its long-term effects on the body.
Direcciones Futuras
For research on 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide include studying its effects on other receptors in the body, such as the CB2 receptor and the TRPV1 receptor. It may also be useful for developing new drugs that target the CB1 receptor for the treatment of conditions such as chronic pain, epilepsy, and anxiety disorders. Additionally, more research is needed to understand the long-term effects of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide on the body and its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide involves the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with 3-(methylthio)propylamine and isocyanate. This reaction produces the desired product, 3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide, which can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptor CB1. It has been found to be a potent agonist of this receptor, with a binding affinity that is 10 times higher than that of THC, the main psychoactive compound in cannabis. This makes it a useful tool for studying the effects of cannabinoids on the CB1 receptor and for developing new drugs that target this receptor.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(3-methylsulfanylpropyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-5-6-13-12(9-10)11(2)14(18-13)15(17)16-7-4-8-19-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIRLCLMULGNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)
![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)


![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)

![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)
